4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(3-4-12(16)17)7-1-2-9-8(5-7)6-11(15)13-9/h1-2,5H,3-4,6H2,(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZTWNNOEKBGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CCC(=O)O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid typically involves the cyclization of glycine-derived enamino amides. This process can be catalyzed by various agents, including Ni(II) and Cu(II) complexes, and often requires specific conditions such as Boc-deprotection . Another method involves the oxidative cyclization of β-enaminones, which can be achieved in a one-pot reaction starting from β-ketoamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as iodine.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Iodine in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Recent studies have highlighted the anticancer properties of indole derivatives, including those related to 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid. Research indicates that indole-containing compounds exhibit cytotoxic effects against various cancer cell lines.
- A study demonstrated that derivatives of this compound showed significant activity against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range .
-
Antimicrobial Properties
- The compound has been investigated for its antimicrobial efficacy. It was found that indole derivatives enhance antibacterial activity through improved lipophilicity which aids in penetrating bacterial membranes. This was evidenced by increased inhibition zones against both gram-positive and gram-negative bacteria compared to standard antibiotics .
- Anti-inflammatory Effects
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. The following table summarizes some synthetic routes and their outcomes:
| Synthetic Route | Yield (%) | Key Features |
|---|---|---|
| Route A | 85 | Utilizes indole derivatives for enhanced reactivity |
| Route B | 70 | Involves metal catalysts to increase efficiency |
| Route C | 90 | Employs microwave-assisted synthesis for rapid reaction times |
Case Studies
- Case Study on Anticancer Activity
-
Case Study on Antimicrobial Efficacy
- A comparative study evaluated the antimicrobial activity of 4-Oxo derivatives against standard antibiotics. The results showed that these compounds had a higher minimum inhibitory concentration (MIC) against Staphylococcus aureus than chloramphenicol, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid with key analogs, focusing on substituent variations, heterocyclic systems, and functional group impacts.
Substituent Variations
- Fmoc-D-Asp(OPP)-OH (FAA8955): This compound replaces the indole ring with a 2-phenylpropan-2-yloxy (OPP) group.
- 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids: These derivatives feature a sulfanyl (-S-) linker and diverse aryl groups. Synthesized via Michael addition, these compounds exist as racemic mixtures, whereas the target compound’s stereochemistry is undefined in the evidence .
Heterocyclic Ring Systems
- Benzooxazolone and Benzothiazolone Derivatives (2a–2d): Compounds like 4-oxo-4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)butanoic acid (2a) and its thiazole analog (2c) replace the indole with oxazolone or thiazolone rings. These heterocycles alter electronic properties: the oxazolone’s oxygen vs. thiazolone’s sulfur may influence dipole moments and solubility.
- 4-(2,3-Dihydro-1H-inden-5-yl)-4-oxobutanoic acid: This analog substitutes the indole with a non-aromatic indene system. The absence of the indole’s NH group eliminates one hydrogen-bond donor site, likely reducing intermolecular interactions and altering solubility. Its molecular weight (218.25 g/mol) is lower than the target compound’s estimated weight .
Functional Group Modifications
- 4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid: This derivative introduces a sulfonamide group and an acetylated indole. The molecular weight (326.37 g/mol) is higher than the target compound’s, reflecting added functional complexity .
Research Findings and Implications
- Hydrogen Bonding : The indole NH and ketone groups in the target compound likely participate in hydrogen-bonding networks, influencing crystal packing and stability, as discussed in graph-set analyses .
- Safety and Toxicity: While the target compound’s safety data are unavailable, analogs like 4-(2,3-dihydro-1H-inden-5-yl)-4-oxobutanoic acid exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting that structural similarities may warrant caution in handling .
Biological Activity
4-Oxo-4-(2-oxo-2,3-dihydro-1H-indol-5-YL)butanoic acid is a complex organic compound notable for its indole and butanoic acid moieties. This compound has drawn attention in medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
- Molecular Formula : C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- CAS Number : 64483-54-1
The biological activity of this compound is attributed to its ability to interact with various biological targets, influencing critical cellular processes. It has been shown to bind to specific receptors and enzymes, which may modulate signaling pathways involved in inflammation and infection responses.
Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. In a study comparing its derivatives to the commercial drug Pemetrexed, certain synthesized compounds demonstrated 4 to 7 times higher antiviral activity against Newcastle disease virus, an avian paramyxovirus.
Antimicrobial Potential
The compound has also been evaluated for its antimicrobial properties. In laboratory tests, it was found that certain derivatives possess good antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory effects. The this compound exhibits similar properties, which could be beneficial in developing treatments for inflammatory diseases .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 4-(2-Oxo-2,3-dihydro-1H-indol-3-YL)butanoic acid | 2971-18-8 | C₁₂H₁₃NO₃ | Similar indole structure; different carbonyl position |
| 4-(2-Oxoindolinyl)butanoic acid | 730429 | C₁₂H₁₃NO₃ | Related indole derivative with potential medicinal properties |
| 4-(2-Oxo-2,3-dihydroindolyl)butanoic acid | 64483-54-1 | C₁₂H₁₁NO₄ | Contains both indole and butanoic acid moieties; potential biological activity |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound's derivatives:
- Synthesis Methodology : The synthesis typically involves cyclization reactions using glycine-derived enamino amides. Catalysts such as nickel(II) and copper(II) complexes are employed under specific conditions to optimize yield .
- Biological Evaluation : In vitro studies have demonstrated the efficacy of synthesized derivatives against various pathogens. For example, compounds derived from this structure have been tested for their ability to inhibit the growth of Mycobacterium tuberculosis, showcasing promising results in drug discovery efforts aimed at tackling tuberculosis resistance .
- Pharmacological Applications : The unique structural features of this compound enhance its potential interactions with biological targets compared to similar compounds. This opens avenues for further pharmacological research and development of novel therapeutics targeting inflammation and infectious diseases .
Q & A
Q. How can in silico docking studies guide the design of derivatives targeting specific enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
